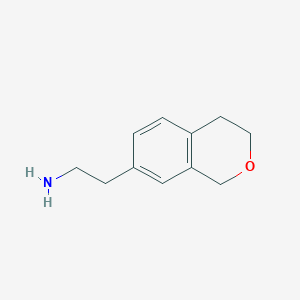
2-(Isochroman-7-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isochroman-7-yl)ethan-1-amine is a substituted isochroman derivative characterized by an ethanamine substituent at the 7th position. Isochroman derivatives are a class of benzopyran compounds, which consist of a benzene ring fused to a dihydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of functionalized isochromans, including 2-(Isochroman-7-yl)ethan-1-amine, can be achieved through various methods. One notable method involves the oxa-Pictet–Spengler reaction, which is a straightforward and modular way to construct the isochroman motif. This reaction typically starts from an epoxide rather than an aldehyde, expanding the scope and rate of the reaction. The use of hexafluoroisopropanol (HFIP) as a solvent facilitates the initial Meinwald rearrangement and expands the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(Isochroman-7-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Isochroman-7-yl)ethan-1-amine has various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and drug analogues.
Biology: The compound’s derivatives are studied for their potential biological activities, such as anticancer, antimicrobial, and antiviral properties.
Medicine: Isochroman derivatives are explored for their pharmacological relevance, including their use as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Isochroman-7-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of biological pathways. For example, chroman-4-one analogs have been shown to target pteridine reductase-1, exhibiting antiparasitic activity .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: A structurally related compound with significant pharmacological activities.
Isochroman: The parent compound of 2-(Isochroman-7-yl)ethan-1-amine, characterized by a benzene ring fused to a dihydropyran ring.
Benzopyran: A broader class of compounds that includes isochroman derivatives.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-7-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-5-3-9-1-2-10-4-6-13-8-11(10)7-9/h1-2,7H,3-6,8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCVBIUEYOONMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
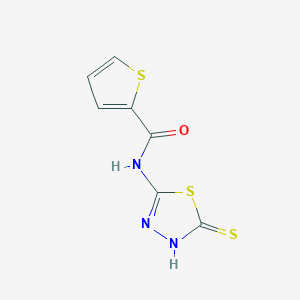
![5-(2-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2366685.png)
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2366686.png)
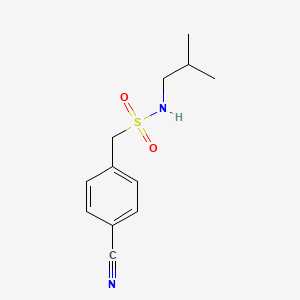
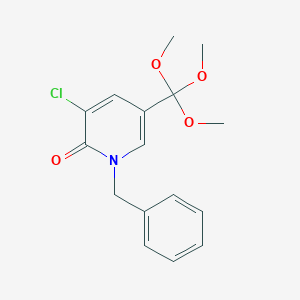
![3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2366694.png)
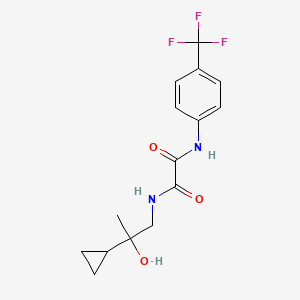

![tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate](/img/structure/B2366699.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-4-morpholinobenzamide](/img/structure/B2366700.png)
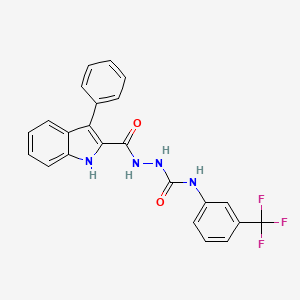
![5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2366702.png)

![N-[1-(2-carbamoylphenyl)pyrrolidin-3-yl]-6-fluoropyridine-3-carboxamide](/img/structure/B2366707.png)
